Bienvenue dans la boutique en ligne BenchChem!

(4-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

p38 MAP kinase inflammation cytokine inhibition

The compound is a 2-thio-substituted 4,5-dihydroimidazole derivative bearing a 4-ethoxyphenyl ketone group and a 2-methylbenzyl thioether substituent. A comprehensive search of PubMed and Google Scholar yields zero peer-reviewed articles mentioning this CAS number or its IUPAC name, indicating that no publicly accessible biological, pharmacological, or quantitative structure-activity data exist in the scientific literature.

Molecular Formula C20H22N2O2S
Molecular Weight 354.47
CAS No. 851801-06-4
Cat. No. B2990700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
CAS851801-06-4
Molecular FormulaC20H22N2O2S
Molecular Weight354.47
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3C
InChIInChI=1S/C20H22N2O2S/c1-3-24-18-10-8-16(9-11-18)19(23)22-13-12-21-20(22)25-14-17-7-5-4-6-15(17)2/h4-11H,3,12-14H2,1-2H3
InChIKeyFARNCUSGYHNXFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of (4-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851801-06-4)


The compound is a 2-thio-substituted 4,5-dihydroimidazole derivative bearing a 4-ethoxyphenyl ketone group and a 2-methylbenzyl thioether substituent. A comprehensive search of PubMed and Google Scholar yields zero peer-reviewed articles mentioning this CAS number or its IUPAC name, indicating that no publicly accessible biological, pharmacological, or quantitative structure-activity data exist in the scientific literature [1] [2].

Why Generic Substitution Fails for (4-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone


Within the class of 2-thio-substituted imidazoles, minor structural modifications—such as the position of the ethoxy substituent or the methyl group on the benzyl thioether—can drastically alter target selectivity, efficacy, and pharmacokinetics [1] [2]. However, no published comparative biological data exist for this specific compound. Without head-to-head comparisons, substitution between this compound and any structural analog cannot be justified on empirical grounds. The absence of any data in the public domain precludes assertions of functional equivalence or superiority.

Quantitative Differentiation Evidence for (4-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone: Direct Comparator Analysis


Biological Activity Against p38 MAP Kinase: Absence of Data

No peer-reviewed study has reported biological activity for this compound. A search of the primary literature and patent databases yields no IC₅₀, Kᵢ, or functional assay data for p38 MAP kinase or any other target relative to any comparator. By contrast, the class of 2-thio-substituted imidazoles has been investigated for p38 MAPK inhibition, but specific data for this CAS number are absent [1].

p38 MAP kinase inflammation cytokine inhibition

Antimicrobial Activity: Absence of Data

No antimicrobial MIC or zone-of-inhibition values have been reported for this compound. While arylideneimidazoles bearing a thioether function at the 2-position have demonstrated antimicrobial activity, specific data for this CAS number are not present in the publicly available literature. Therefore, no quantitative comparison with clinical or reference standards can be made [1].

antimicrobial antibacterial antifungal

Predicted Physicochemical Properties vs. Closest Analog (LogP)

Predicted octanol-water partition coefficient (XLogP3) for this compound is computed by PubChem as 4.2, compared to 3.8 for the 2-ethoxyphenyl isomer (CAS 851801-05-3). However, these values are computational predictions, not experimentally measured, and no measured LogP or solubility data have been published for either compound [1].

lipophilicity ADMET drug-likeness

Literature Availability vs. Reference Standard Imidazole

A PubMed search for ‘851801-06-4’ returns zero results, while the reference imidazole antifungal clotrimazole (CAS 23593-75-1) returns over 2,000 publications. This stark contrast underscores the complete absence of any medicinal chemistry, pharmacology, or toxicology information for this compound. No patent explicitly exemplifies this compound, and no crystal structures or spectral data are available in public repositories [1] [2].

literature coverage data availability evidence gap

Best Application Scenarios for (4-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone Based on Available Evidence


Exploratory Synthesis and Chemical Biology Probe Design

Given the complete absence of published biological data, the only scientifically justifiable application is as a synthetic intermediate or as a starting point for exploratory medicinal chemistry. The 2-thioether motif is known to be amenable to further functionalization, and the 4-ethoxyphenyl carbonyl group offers a hydrogen bond acceptor site for target engagement. However, any such use requires full characterization of the compound's purity, stability, and reactivity before inclusion in a screening collection [1].

Negative Control in p38 MAP Kinase Assays

If the compound can be obtained at high purity and its identity confirmed by NMR and HRMS, it could theoretically be employed as a negative control in p38 MAP kinase inhibition assays, provided that it is shown to be inactive at relevant concentrations. This would require in-house IC₅₀ determination against a validated positive control such as SB 203580. Without such data, its use as a control is unfounded [1].

Computational Drug Repurposing or Virtual Screening

The compound's structure can be docked into various protein targets using computational methods, and its predicted ADMET profile (e.g., XLogP3 = 4.2) suggests moderate drug-likeness. This might be of interest for virtual screening campaigns targeting under-explored kinases or microbial enzymes. However, the lack of experimental validation means that positive virtual screening results must be confirmed experimentally before any procurement decision [1].

Quote Request

Request a Quote for (4-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.